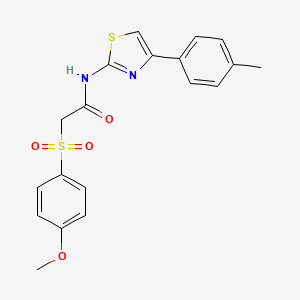

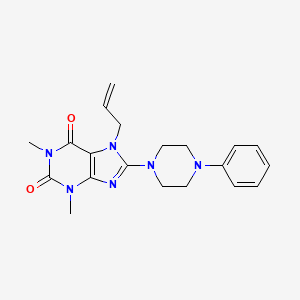

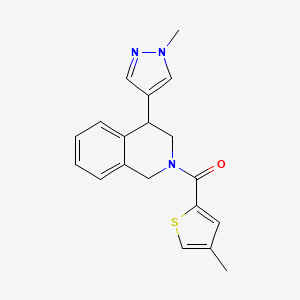

(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan and thiophene derivatives are of significant interest in the field of medicinal chemistry due to their wide range of biological activities . They are used in the synthesis of natural products, pharmaceuticals, and dyes . They also play an important role in various physiological cell processes due to their good solubility in water and relatively high thermal stability .

Synthesis Analysis

The synthesis of these compounds is often based on the Van Leusen reaction . This reaction involves the use of tosylmethyl isocyanide (TOSMIC) and suitable furan or thiophene derivatives to obtain oxazoles . Isoxazole and isothiazole derivatives can also be obtained through similar reactions .Molecular Structure Analysis

The structural analyses of these synthesized compounds are usually performed by appropriate spectroscopic methods such as UV-vis, FT-IR, LC-MS, 1H-NMR, 13C-NMR, and elemental analysis . Theoretical studies are also carried out to identify the structure-activity relationship and determine the chemical properties of the molecules .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically result in good to excellent yields . The reactions involve the formation of three ring systems of furan or thiophene, linked to the oxazole rings at their 2- and 5-positions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as bond lengths, bond angles, dihedral angles, and dipole moments, are often determined through theoretical studies . Information about band gap energies and spectroscopic characteristics are also obtained .Applications De Recherche Scientifique

Microwave Assisted Synthesis and Biological Evaluation

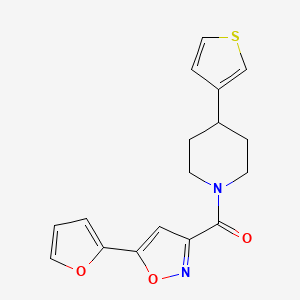

Research has shown that compounds structurally related to (5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone have been synthesized using microwave-assisted methods, which offer advantages such as higher yields, environmental friendliness, and shorter reaction times. These compounds have demonstrated significant anti-inflammatory and antibacterial activities. Molecular docking results suggest their potential as templates for anti-inflammatory drug development (Ravula et al., 2016).

Structural Exploration and Antiproliferative Activity

Another study focused on the structural characterization and evaluation of antiproliferative activity of related compounds. The research highlighted the importance of the compound's molecular structure in stabilizing through inter- and intra-molecular hydrogen bonds, which could contribute to its stability and biological activity (Prasad et al., 2018).

Synthesis from Visnaginone

Efforts to synthesize potentially bioactive compounds from visnaginone have led to the creation of various derivatives, including those structurally similar to this compound. These derivatives have shown a range of biological activities, further underscoring the compound's utility as a basis for developing new therapeutic agents (Abdel Hafez et al., 2001).

Heterocyclic Replacement in Histamine H3 Receptor Antagonists

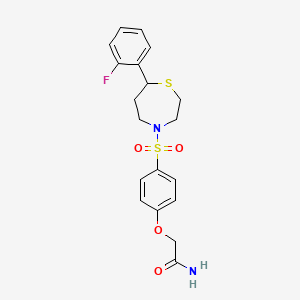

Research into the development of histamine H3 receptor antagonists has utilized heterocyclic cores similar to this compound. These studies have identified compounds with high affinity for the human histamine H3 receptor, highlighting the therapeutic potential of these molecules in treating disorders related to this receptor (Swanson et al., 2009).

Phosphomolybdic Acid Catalysis

In the realm of organic synthesis, phosphomolybdic acid has been employed as a catalyst for reactions involving derivatives of this compound. This research highlights the compound's versatility in chemical transformations, potentially leading to the development of novel cyclopentenone derivatives with diverse biological activities (Reddy et al., 2012).

Mécanisme D'action

While the specific mechanism of action for “(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” is not available, it’s worth noting that heterocyclic azole compounds, which include oxazole derivatives, have been used as antibiotics and anti-proliferative agents . They exhibit a broad variety of biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, anti-tuberculosis, muscle relaxant, and HIV inhibitory properties .

Propriétés

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-thiophen-3-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c20-17(14-10-16(22-18-14)15-2-1-8-21-15)19-6-3-12(4-7-19)13-5-9-23-11-13/h1-2,5,8-12H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXGDWVCWDBUCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)

![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)

![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)

![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)